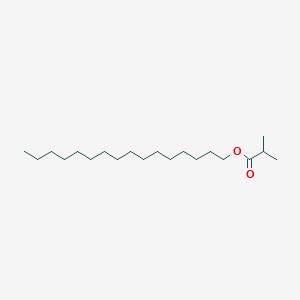

Hexadecyl 2-methylpropanoate

Beschreibung

This long-chain ester is structurally characterized by a 16-carbon alkyl group (hexadecyl) esterified with 2-methylpropanoate.

Eigenschaften

CAS-Nummer |

25553-23-5 |

|---|---|

Molekularformel |

C20H40O2 |

Molekulargewicht |

312.5 g/mol |

IUPAC-Name |

hexadecyl 2-methylpropanoate |

InChI |

InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)19(2)3/h19H,4-18H2,1-3H3 |

InChI-Schlüssel |

JGSMJEVTJYVWKT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOC(=O)C(C)C |

Kanonische SMILES |

CCCCCCCCCCCCCCCCOC(=O)C(C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares hexadecyl 2-methylpropanoate with analogous esters based on structural features, physicochemical properties, and functional roles. Key compounds include ethyl 2-methylpropanoate, hexyl isobutyrate, and other esters from the evidence.

Structural and Functional Differences

- It is a prominent aroma compound in mangoes, contributing fruity notes due to its high volatility and low odor threshold .

- Intermediate chain length balances volatility and solubility, making it suitable for flavor and fragrance applications .

- Hexadecyl 2-methylpropanoate: The long hexadecyl chain significantly increases molecular weight and reduces volatility, shifting its utility toward non-aromatic applications (e.g., lubricants or emulsifiers).

Physicochemical Properties

Table 1 summarizes inferred properties of hexadecyl 2-methylpropanoate compared to similar esters:

Analytical Behavior

- Retention and Ionization: Shorter-chain esters like ethyl 2-methylpropanoate exhibit similar retention times in chromatographic analyses but distinct migration behaviors due to differences in polarity and molecular weight . In ionization regions, such esters form dimeric clusters, with signal intensity proportional to concentration .

- Detection Limits: Ethyl 2-methylpropanoate is detectable at low thresholds in mango pulp, whereas longer-chain esters like hexadecyl 2-methylpropanoate may require specialized techniques (e.g., LC-MS) due to lower volatility .

Q & A

Q. What established laboratory methods are used to synthesize Hexadecyl 2-methylpropanoate, and how are impurities minimized?

Hexadecyl 2-methylpropanoate is typically synthesized via esterification of 2-methylpropanoic acid with hexadecanol, employing acid catalysts (e.g., sulfuric acid) under reflux conditions. Purification involves fractional distillation or column chromatography to isolate the ester from unreacted starting materials or byproducts. For reproducibility, reaction parameters (e.g., molar ratios, temperature) must be rigorously controlled . Impurity minimization requires monitoring reaction progress using thin-layer chromatography (TLC) and verifying purity via gas chromatography-mass spectrometry (GC-MS) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing Hexadecyl 2-methylpropanoate?

Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for structural confirmation, particularly to identify ester carbonyl signals (~170 ppm in 13C NMR) and alkyl chain integration in 1H NMR . Infrared (IR) spectroscopy confirms ester C=O stretching (~1740 cm⁻¹). GC-MS provides molecular weight verification and purity assessment, while high-performance liquid chromatography (HPLC) quantifies trace impurities .

Q. What are the key physicochemical properties of Hexadecyl 2-methylpropanoate relevant to experimental design?

Key properties include a molecular weight of 310.51 g/mol, density of 0.869 g/cm³, and boiling point of 385.3°C. Its low water solubility necessitates organic solvents (e.g., ethanol, DMSO) for biological assays. Stability studies under varying pH and temperature conditions are essential for applications requiring long-term storage .

Advanced Research Questions

Q. How can researchers optimize reaction yields of Hexadecyl 2-methylpropanoate in solvent-free or green chemistry conditions?

Solvent-free esterification using lipases or immobilized catalysts (e.g., Novozym 435) can enhance sustainability. Yield optimization involves statistical approaches like response surface methodology (RSM) to evaluate variables (e.g., enzyme concentration, temperature). For example, a study on hexadecyl ferulate achieved 85% yield using RSM-guided conditions . Kinetic studies under microwave irradiation may also reduce reaction times .

Q. What experimental design considerations are critical when evaluating the biological activity of Hexadecyl 2-methylpropanoate in vitro?

- Cell Model Selection: Primary cell lines (e.g., Calu-3 for mucosal studies) better replicate physiological conditions than immortalized lines (e.g., Vero cells), which may lack relevant receptors .

- Dose-Response Analysis: Use non-linear regression to calculate IC50 values, validated via assays like MTT or CCK-8 for cytotoxicity .

- Control Groups: Include solvent controls (e.g., DMSO) and reference compounds (e.g., ascorbic acid for antioxidant studies) to contextualize activity .

Q. How should researchers address discrepancies in reported bioactivity data for Hexadecyl 2-methylpropanoate across studies?

Contradictions may arise from variations in:

- Purity: Impurities ≥5% can skew bioassay results; verify purity via GC-MS or HPLC .

- Assay Conditions: Differences in incubation time, serum concentration, or cell passage number affect outcomes. Standardize protocols using guidelines like OECD TG 432 .

- Statistical Power: Ensure adequate sample size (n ≥ 3) and use ANOVA with post-hoc tests (e.g., Bonferroni) to confirm significance .

Q. What strategies are effective for analyzing the environmental stability and degradation pathways of Hexadecyl 2-methylpropanoate?

Accelerated stability testing under UV light or elevated temperatures can predict degradation kinetics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies breakdown products (e.g., 2-methylpropanoic acid). Biodegradation studies using soil or microbial consortia assess ecological impact, with gas chromatography-flame ionization detection (GC-FID) quantifying residual ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.